molecular formula C14H15N3O2 B2378273 Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate CAS No. 1255716-72-3

Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate

Cat. No. B2378273
CAS RN: 1255716-72-3
M. Wt: 257.293
InChI Key: XGEZVHGNVYQIAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics .


Molecular Structure Analysis

The molecular structure of Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate consists of a pyrimidine ring attached to a benzoate ester.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it is known that ethyl 4-aminobenzoate can form an electroactive conducting copolymer with o-anisidine via an electrochemical synthesis employing cyclic voltammetry .

Scientific Research Applications

  • Antitumor Agents and Enzyme Inhibitors : Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate derivatives have been explored as potential antitumor agents. Studies have shown that certain analogues are potent dual inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in cancer therapy. For instance, some compounds exhibited inhibitory effects against human tumor cell lines, suggesting their potential as anticancer therapeutics (Gangjee et al., 2003).

  • Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized for various applications in medicinal chemistry. For example, a study demonstrated the synthesis of a novel compound using microwave irradiation, indicating the compound's relevance in chemical and medicinal applications (Leyva-Acuña et al., 2020).

  • Environmental Applications : Research has also explored the degradation of similar compounds in environmental contexts. For instance, a study on chlorimuron-ethyl, a derivative, showed its degradation by Aspergillus niger, highlighting its impact on soil and water contamination and microbial transformation roles (Sharma et al., 2012).

  • Apoptosis-Inducing Agents : Some derivatives have been identified as potential apoptosis-inducing agents, particularly in the context of breast cancer treatment. Research has shown certain compounds to induce apoptosis in cancer cells, offering a pathway for developing new cancer therapies (Gad et al., 2020).

  • Hydrogen-Bonded Supramolecular Structures : The compound's derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures, which is significant in the field of crystallography and materials science (Portilla et al., 2007).

  • Catalyst-Free Domino Reactions : In organic chemistry, the compound has been used in catalyst-free domino reactions, which are important for synthesizing complex molecules efficiently. This application is significant in developing new organic synthesis methodologies (Zhao et al., 2020).

  • Antimicrobial Activity : Certain derivatives have shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance (Attia et al., 2014).

Safety and Hazards

The safety data sheet for ethyl 4-aminobenzoate indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also harmful to aquatic life .

properties

IUPAC Name

ethyl 4-(pyrimidin-5-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)12-3-5-13(6-4-12)17-9-11-7-15-10-16-8-11/h3-8,10,17H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEZVHGNVYQIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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